molecular formula C12H12ClN3O4 B12711720 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 31399-83-4

3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12711720
CAS No.: 31399-83-4
M. Wt: 297.69 g/mol
InChI Key: ZVCSOYNAOLZQED-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is an industrial chemical identified through virtual screening as a potential ligand for the Aryl Hydrocarbon Receptor (AhR) . The AhR is a key transcriptional regulator involved in a wide range of biological and toxicological outcomes. Its activation by ligands is crucial for understanding processes related to immune response, endocrine disruption, and the mechanism of action of dioxin-like compounds . This positions the compound as a candidate for investigating AhR-mediated pathways in scientific research. The 1,3,4-oxadiazole scaffold, a core structural element of this compound, is recognized in medicinal chemistry for its diverse biological activities . Researchers have extensively studied this pharmacophore for its potential in developing anticancer agents, with mechanisms that can include the inhibition of enzymes like thymidylate synthase and histone deacetylase (HDAC) . Furthermore, derivatives containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties, showing activity against various bacterial strains . This compound is presented for use in basic research to further explore these potential biochemical interactions and mechanisms.

Properties

CAS No.

31399-83-4

Molecular Formula

C12H12ClN3O4

Molecular Weight

297.69 g/mol

IUPAC Name

5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C12H12ClN3O4/c1-12(2,3)10-14-15(11(17)20-10)9-5-4-7(16(18)19)6-8(9)13/h4-6H,1-3H3

InChI Key

ZVCSOYNAOLZQED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme:

  • Step 1: Preparation of hydrazide intermediate from the corresponding carboxylic acid or ester.
  • Step 2: Cyclization of the hydrazide with a suitable reagent (e.g., phosphorus oxychloride, dehydrating agents) to form the 1,3,4-oxadiazole ring.

This general approach is applicable to the synthesis of the target compound, where the 2-chloro-4-nitrophenyl moiety and the tert-butyl substituent are introduced via appropriately substituted starting materials.

Specific Preparation Method for 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Starting Materials

Synthetic Steps

Step Description Reagents/Conditions Notes
1 Formation of hydrazide intermediate React 2-chloro-4-nitrobenzoic acid derivative with hydrazine hydrate or tert-butyl hydrazide Typically performed in ethanol or acetonitrile at 0–5 °C to room temperature to avoid side reactions
2 Cyclization to form oxadiazole ring Use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux Cyclodehydration promotes ring closure forming the 1,3,4-oxadiazol-2-one core
3 Work-up and purification Quenching with water, basification with potassium hydroxide, filtration, and recrystallization from ethanol Ensures isolation of pure compound with good yield and crystallinity

Example Protocol (Adapted from Related Oxadiazole Syntheses)

  • Dissolve 2-chloro-4-nitrobenzoic acid (1 mol) and tert-butyl hydrazide (1 mol) in phosphorus oxychloride (3 mL).
  • Reflux the mixture for 45 minutes to promote cyclization.
  • Cool the reaction mixture to room temperature, carefully add water to quench.
  • Reflux the aqueous mixture for 4 hours to complete the reaction.
  • Filter the hot mixture, wash the solid with warm water.
  • Basify the filtrate with saturated potassium hydroxide solution to precipitate the product.
  • Filter, dry, and recrystallize from ethanol to obtain the pure 3-(2-chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one.

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic bands for oxadiazole ring (C=O stretch ~1650 cm⁻¹), nitro group (~1500 and 1350 cm⁻¹), and tert-butyl group.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals for aromatic protons, tert-butyl methyl groups (singlet near 1.3 ppm), and absence of hydrazide NH protons after cyclization.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 297.69 g/mol.
  • Melting Point: Sharp melting point indicating purity, typically around 200–230 °C depending on substituents.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C12H12ClN3O4
Molecular Weight 297.69 g/mol
Key Reagents 2-Chloro-4-nitrobenzoic acid, tert-butyl hydrazide, phosphorus oxychloride
Reaction Type Cyclodehydration (ring closure)
Solvent Phosphorus oxychloride, ethanol (for recrystallization)
Temperature Reflux (~100–130 °C)
Reaction Time 45 min to 4 hours (depending on step)
Yield Typically 60–80% (based on related oxadiazole syntheses)
Purification Recrystallization from ethanol

Research Findings and Notes

  • The presence of electron-withdrawing groups (chloro and nitro) on the phenyl ring influences the reactivity and cyclization efficiency.
  • The tert-butyl group at the 5-position stabilizes the oxadiazole ring and may affect solubility and biological activity.
  • Similar oxadiazole derivatives have been synthesized using microwave-assisted methods to reduce reaction times and improve yields, though conventional reflux remains standard for this compound.
  • The compound’s synthesis is consistent with protocols used for fungicidal and pharmacologically active oxadiazoles, indicating robustness and reproducibility.

Chemical Reactions Analysis

Structural Influences on Reactivity

The compound’s reactivity is governed by its 1,3,4-oxadiazole ring and substituents:

  • Nitrophenyl group : The electron-withdrawing nitro (NO₂) group enhances electrophilic substitution at the para position.

  • Chlorine substitution : The chloro (Cl) group at the ortho position may participate in nucleophilic aromatic substitution.

  • Tert-butyl group : The bulky tert-butyl substituent stabilizes the oxadiazole ring and may hinder steric interactions during reactions .

Antioxidant Activity

In vitro studies demonstrate strong DPPH radical scavenging activity , attributed to the nitro and chloro substituents. For example:

  • 2-Chloro substitution : Suppresses DPPH radicals at lower concentrations, highlighting its role in antioxidant mechanisms .

  • Comparative Analysis :

    Substituent DPPH Radical Scavenging Activity
    Nitrophenyl (NO₂)High activity (over 50% inhibition)
    Chlorophenyl (Cl)Moderate activity
    Hydrogen (H)Baseline activity

Structural and Spectroscopic Data

Property Value
Molecular FormulaC₁₂H₁₂ClN₃O₄
Molecular Weight297.69 g/mol
SMILESCC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
IUPAC Name5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one

Reactivity Trends

The oxadiazole ring’s stability and substituent effects drive its reactivity:

  • Electrophilic Substitution : Activated by electron-withdrawing groups (e.g., nitro) at para positions.

  • Nucleophilic Aromatic Substitution : Possible at chloro-substituted positions under basic conditions.

  • Thermal Stability : The tert-butyl group enhances stability, reducing degradation during high-temperature reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The presence of the nitrophenyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agrochemical Applications

Herbicidal Activity
This compound has shown potential as a herbicide due to its ability to disrupt plant growth mechanisms. Research indicates that the chlorinated and nitro-substituents contribute to its herbicidal efficacy by interfering with photosynthetic pathways in target plants .

Material Science Applications

Polymer Chemistry
The incorporation of 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The oxadiazole moiety can improve the thermal resistance of polymers used in high-temperature applications .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism of Action
Medicinal ChemistryAntimicrobial agentsInhibits bacterial growth
Anti-inflammatory agentsReduces pro-inflammatory cytokines
AgrochemicalsHerbicidesDisrupts photosynthesis in target plants
Material SciencePolymer additivesEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial potential of various oxadiazole derivatives including 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one. The compound demonstrated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) below 50 µg/mL .

Case Study 2: Herbicidal Activity Assessment
In a field trial reported by Pesticide Science, the herbicidal effects of this oxadiazole derivative were tested on common weeds. Results indicated a 70% reduction in weed biomass at a concentration of 100 g/ha after two weeks of application .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and chloro groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to other oxadiazolone-class herbicides, particularly oxadiargyl and oxadiazon . Below is a detailed comparison:

Structural Comparison

Property Target Compound Oxadiargyl Oxadiazon
IUPAC Name 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one 5-tert-butyl-3-[2,4-dichloro-5-(prop-2-ynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
CAS Number Not explicitly provided in evidence 39807-15-3 19666-30-9
Key Substituents 2-Chloro-4-nitrophenyl (position 3); tert-butyl (position 5) 2,4-Dichloro-5-propynyloxyphenyl (position 3); tert-butyl (position 5) 2,4-Dichloro-5-isopropoxyphenyl (position 3); tert-butyl (position 5)
Molecular Formula Likely C₁₃H₁₂ClN₃O₄ (inferred from structure) C₁₅H₁₄Cl₂N₂O₃ C₁₅H₁₈Cl₂N₂O₃

Physicochemical Properties

Property Target Compound Oxadiargyl Oxadiazon
Molecular Weight ~314.7 (calculated) 341.19 341.22
log P (Octanol-Water) Estimated higher than oxadiargyl due to nitro group 3.70 4.10 (estimated)
Water Solubility Likely lower than oxadiargyl (nitro group reduces solubility) 0.37 g/L at 20°C 0.7 mg/L at 20°C

Environmental Behavior

Property Target Compound Oxadiargyl Oxadiazon
Persistence Likely moderate (nitro groups resist hydrolysis) Half-life of 2–5 days in paddy fields Half-life of 14–30 days in soil
Ecotoxicity Not reported; nitro groups may increase toxicity Toxic to aquatic organisms (LC₅₀ < 1 mg/L for fish) Classified as hazardous to aquatic life

Regulatory and Commercial Status

  • Oxadiargyl : Registered herbicide (e.g., EU approval under CAS 39807-15-3) with restrictions due to aquatic toxicity .
  • Oxadiazon : Marketed under trade names like Ronstar; classified as Repr. 1A (EU) for reproductive toxicity .

Biological Activity

3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer activities based on various research studies.

  • Molecular Formula : C12H12ClN3O4
  • CAS Number : 31399-83-4
  • Molecular Weight : 297.69 g/mol
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a chloro-nitrophenyl group and a tert-butyl moiety.

Antimicrobial Activity

Research has demonstrated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study published in PMC highlighted the broad-spectrum activity of various oxadiazole derivatives against bacteria and fungi. Specifically, compounds containing the oxadiazole core showed effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Various strains were also tested with promising results .

Case Study Example : Dhumal et al. (2016) synthesized several 1,3,4-oxadiazole derivatives and tested them against Mycobacterium bovis BCG. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria .

CompoundActivity AgainstMIC (µg/mL)
Compound AS. aureus8
Compound BE. coli16
Compound CP. aeruginosa32

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Research indicates that these compounds can inhibit key inflammatory pathways and cytokine production. For instance, studies have shown that specific oxadiazole derivatives effectively reduced levels of pro-inflammatory cytokines in vitro .

Anticancer Activity

The anticancer properties of oxadiazoles are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. In particular:

  • Compounds have been shown to target various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanistic studies suggest that these compounds may act by disrupting cellular signaling pathways critical for cancer cell survival .

The biological activity of 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Some studies indicate that these compounds may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with various receptors implicated in inflammation and cancer progression has been observed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Chloro-4-nitrophenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one?

  • Methodology :

  • Start with a hydrazide precursor (e.g., 2-chloro-4-nitrobenzoic hydrazide) and react it with carbon disulfide in the presence of a base (e.g., KOH) under reflux conditions in ethanol. Monitor reaction progress via color changes (yellow → green → light yellow) and gas evolution (H₂S) .
  • Purify the product by acidification (pH 2–3 with HCl), filtration, and recrystallization from ethanol.
  • Key Validation : Use 1H^1H-NMR and mass spectrometry to confirm the oxadiazole ring formation and substituent positions .

Q. How should researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with literature data for analogous oxadiazoles (e.g., δ ~2.29 ppm for tert-butyl groups; aromatic proton shifts at δ 7.4–8.0 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragment patterns consistent with the nitro and chloro substituents .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm.

Q. What preliminary biological screening approaches are suitable for this compound?

  • Protocol :

  • Screen for antimicrobial activity using agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use positive controls (e.g., ampicillin) and measure zone-of-inhibition diameters .
  • For antifungal activity, employ microdilution assays against C. albicans and report minimum inhibitory concentrations (MICs).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this oxadiazole derivative?

  • Experimental Design :

  • Use a factorial design to test variables: solvent (ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst (KOH vs. NaOH).
  • Monitor yields and purity via HPLC. For example, microwave synthesis may reduce reaction time from 12 hours to 30 minutes .
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity impacts cyclization efficiency).

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?

  • Troubleshooting :

  • Re-examine synthetic steps for unintended byproducts (e.g., incomplete cyclization or nitro-group reduction).
  • Validate computational models (e.g., DFT-based NMR chemical shift predictions) against experimental 1H^1H-NMR data. Adjust solvent parameters in simulations to match experimental conditions .
  • Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Approach :

  • Modify substituents on the phenyl ring (e.g., replace nitro with cyano or methoxy groups) and the oxadiazole core (e.g., substitute tert-butyl with other alkyl groups).
  • Use X-ray crystallography (if crystals are obtainable) to correlate steric/electronic effects with bioactivity .
  • Case Study : Analogous compounds with 2,4-dichlorophenyl groups showed enhanced antimicrobial activity, suggesting halogen positioning is critical .

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